2-甲酰-1-甲基吡啶碘化物

描述

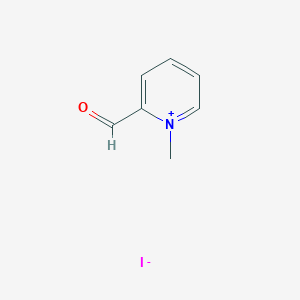

The compound 2-Formyl-1-methylpyridinium iodide is a derivative of pyridine, which is a heterocyclic aromatic organic compound with the chemical formula C5H5N. Pyridinium iodide derivatives are known for their interesting chemical properties and potential applications in various fields of chemistry.

Synthesis Analysis

The synthesis of related pyridinium iodide compounds involves various chemical reactions. For instance, the formation of 2-methylaminopyridine-3-carbaldehyde and its corresponding methylimine from 3-cyano-1-methylpyridinium iodide in N-sodium hydroxide is achieved through ring-opening and ring-closing reactions. This process likely involves the formation of an intermediate that undergoes the Dimroth rearrangement, leading to the final products . Another example is the synthesis of 1-Methyl-2-((1E,3E)-4-phenylbuta-1,3-dienyl)pyridinium iodide, which is characterized by various spectroscopic techniques and X-ray diffraction .

Molecular Structure Analysis

The molecular structure of pyridinium iodide derivatives can be quite complex. For example, 1-Methyl-2-((1E,3E)-4-phenylbuta-1,3-dienyl)pyridinium iodide crystallizes in an orthorhombic space group, and its molecular structure is twisted with a dihedral angle between the pyridinium and phenyl rings . Similarly, the structure of 2,3-diethoxycarbonyl-1-methylpyridinium iodide has been studied using NMR, FTIR, Raman, X-ray diffraction, and DFT methods, revealing interactions between the iodide anion and the pyridinium nitrogen atom .

Chemical Reactions Analysis

Pyridinium iodide compounds participate in various chemical reactions. For instance, the reaction of 2-methylaminopyridine-3-carbaldehyde with methyl iodide yields 3-formyl-1-methyl-2-methylaminopyridinium iodide, which can further react with sodium hydroxide to form different products . Additionally, bromination and nitrosation reactions of this compound yield brominated and nitrosated derivatives, respectively .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinium iodide derivatives are influenced by their molecular structure. The crystal packing, molecular conformation, and interactions within the crystal lattice can affect their physical properties. For example, the anti-parallel V-shaped stacking of cations through π-π interactions is observed in the crystal packing of 1-Methyl-2-((1E,3E)-4-phenylbuta-1,3-dienyl)pyridinium iodide . The spectroscopic properties, such as IR and NMR chemical shifts, provide insights into the electronic environment of the atoms within the molecule and can be correlated with theoretical calculations .

科学研究应用

光谱和结构分析

对与 2-甲酰-1-甲基吡啶碘化物在结构上相关的化合物(如 2,3-二乙氧羰基-1-甲基吡啶碘化物)的研究突出了它们在光谱和结构分析中的效用。包括核磁共振、傅里叶变换红外光谱、拉曼光谱、X 射线衍射和密度泛函理论方法在内的计算和光谱技术已被用于了解它们的分子几何形状、静电相互作用和溶剂化效应 (Barczyński 等人,2013 年)。此类研究对于阐明吡啶盐的化学和物理性质至关重要,这可能与设计具有特定电子和光学性质的新材料相关。

材料科学和光电学

吡啶盐与其他化合物(如四氰乙烯)相互作用形成复合物(如 [Mepy]2[TCNE]2),证明了这些盐在材料科学中的潜力。对这些复合物的表征揭示了对电子结构和键合相互作用的重要见解,这对于开发具有理想电子和光学性质的新型材料至关重要 (Piccoli 等人,2009 年)。

环境应用

1-氨基吡啶碘化物在 CO2 分离复合材料中的使用表明了吡啶碘化物衍生物的环境应用。这些材料在 CO2/N2 选择性和渗透性方面显示出显着改善,突出了吡啶盐在气体分离技术和环境修复工作中的潜力 (Kim & Kang,2019 年)。

光物理和电光特性

吡啶盐的光物理和电光特性已得到广泛研究。对反式 (E) 异构体 2-D-乙烯基、1-甲基吡啶碘化物等衍生物的研究揭示了它们在光电学中的潜在应用,因为它们在单重态歧管中具有负溶剂化变色和弛豫途径,可用于光电器件的设计 (Carlotti 等人,2014 年)。

安全和危害

作用机制

Target of Action

The primary target of 2-Formyl-1-methylpyridinium iodide is cholinesterase , an enzyme that plays a crucial role in nerve function . This compound is a cholinesterase reactivator , meaning it can restore the activity of cholinesterase that has been inactivated by certain compounds .

Mode of Action

2-Formyl-1-methylpyridinium iodide interacts with its target, cholinesterase, by reactivating the enzyme . This reactivation occurs mainly outside of the central nervous system . The compound achieves this by reversing the phosphorylation of cholinesterase, which is a process that inactivates the enzyme . This reactivation allows the destruction of accumulated acetylcholine to proceed, restoring normal function to neuromuscular junctions .

Biochemical Pathways

The primary biochemical pathway affected by 2-Formyl-1-methylpyridinium iodide is the cholinergic pathway . By reactivating cholinesterase, the compound allows for the breakdown of acetylcholine, a neurotransmitter that plays a key role in muscle contraction and other functions . This action helps to restore normal function to this pathway.

Pharmacokinetics

It is known that the compound is a cholinesterase reactivator, suggesting that it likely has a rapid onset of action . More research would be needed to fully understand the ADME properties of this compound.

Result of Action

The primary result of the action of 2-Formyl-1-methylpyridinium iodide is the restoration of normal function to neuromuscular junctions . By reactivating cholinesterase, the compound allows for the breakdown of accumulated acetylcholine, thereby relieving symptoms associated with excessive acetylcholine, such as muscle weakness or paralysis .

Action Environment

The action of 2-Formyl-1-methylpyridinium iodide is likely influenced by various environmental factors. It is known that the compound is stable in air and soluble in water , suggesting that it may be relatively stable under a variety of environmental conditions.

生化分析

Biochemical Properties

2-Formyl-1-methylpyridinium iodide plays a crucial role in biochemical reactions, particularly as a cholinesterase reactivator. It interacts with enzymes such as cholinesterase, which is inactivated by phosphorylation due to organophosphate compounds. The interaction between 2-Formyl-1-methylpyridinium iodide and cholinesterase leads to the reactivation of the enzyme, allowing the breakdown of accumulated acetylcholine and restoring normal neuromuscular function .

Cellular Effects

2-Formyl-1-methylpyridinium iodide has notable effects on various cell types and cellular processes. It influences cell function by reactivating cholinesterase, which is essential for the proper functioning of neuromuscular junctions. This reactivation helps in relieving paralysis of respiratory muscles caused by organophosphate poisoning. Additionally, 2-Formyl-1-methylpyridinium iodide impacts cell signaling pathways and gene expression by modulating the levels of acetylcholine .

Molecular Mechanism

The molecular mechanism of 2-Formyl-1-methylpyridinium iodide involves its binding to the phosphorylated cholinesterase enzyme. This binding leads to the cleavage of the phosphate group, thereby reactivating the enzyme. The compound also slows down the aging process of phosphorylated cholinesterase, preventing it from becoming a non-reactivatable form. Furthermore, 2-Formyl-1-methylpyridinium iodide detoxifies certain organophosphates through direct chemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Formyl-1-methylpyridinium iodide change over time. The compound is stable in air and exhibits high solubility in water, which contributes to its effectiveness in biochemical assays. Long-term studies have shown that 2-Formyl-1-methylpyridinium iodide maintains its reactivating properties over extended periods, making it a reliable agent for in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of 2-Formyl-1-methylpyridinium iodide vary with different dosages in animal models. At therapeutic doses, it effectively reactivates cholinesterase and alleviates symptoms of organophosphate poisoning. At higher doses, it may cause adverse effects such as dizziness, blurred vision, and nausea. It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies .

Metabolic Pathways

2-Formyl-1-methylpyridinium iodide is involved in metabolic pathways related to the detoxification of organophosphates. It interacts with enzymes such as cholinesterase and other cofactors that facilitate the breakdown of toxic compounds. This interaction helps in reducing the levels of harmful metabolites and restoring normal metabolic function .

Transport and Distribution

Within cells and tissues, 2-Formyl-1-methylpyridinium iodide is transported and distributed through various mechanisms. It is highly soluble in water, which aids in its distribution across cellular compartments. The compound interacts with transporters and binding proteins that facilitate its movement and localization within cells .

Subcellular Localization

2-Formyl-1-methylpyridinium iodide is localized in specific subcellular compartments where it exerts its reactivating effects. It targets cholinesterase enzymes present in neuromuscular junctions and other cellular sites. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to the appropriate cellular compartments .

属性

IUPAC Name |

1-methylpyridin-1-ium-2-carbaldehyde;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8NO.HI/c1-8-5-3-2-4-7(8)6-9;/h2-6H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOJJDGBJAIPOY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1C=O.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480681 | |

| Record name | 2-FORMYL-1-METHYLPYRIDINIUM IODIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3784-97-2 | |

| Record name | NSC204950 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-FORMYL-1-METHYLPYRIDINIUM IODIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1340665.png)

![7-Fluorobenzo[d]thiazol-2-amine](/img/structure/B1340678.png)